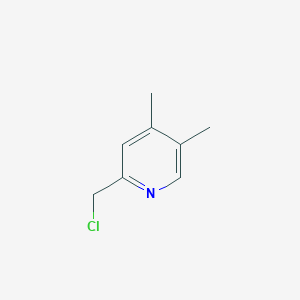
2-(Chloromethyl)-4,5-dimethylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-4,5-dimethylpyridine is a heterocyclic organic compound with a pyridine ring substituted with chloromethyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-4,5-dimethylpyridine can be synthesized through several methods. One common approach involves the chloromethylation of 4,5-dimethylpyridine using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction typically proceeds under acidic conditions, which protonate the formaldehyde carbonyl, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the pyridine ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-4,5-dimethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as thiols, amines, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium methoxide, imidazole-2-thione, and pyrimidine-2-thiol.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
Substitution Reactions: Products include methylsulphinyl derivatives and other substituted pyridines.
Oxidation Reactions: Products may include pyridine N-oxides and other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-4,5-dimethylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds and coordination complexes.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-4,5-dimethylpyridine involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function . The dimethyl groups contribute to the compound’s lipophilicity, enhancing its ability to interact with hydrophobic regions of target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloromethyl-3,5-dimethyl-4-methoxy/ethoxy-pyridines: These compounds have similar structures but differ in the substitution pattern on the pyridine ring.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring exhibit similar reactivity and applications in medicinal chemistry.
Uniqueness
2-(Chloromethyl)-4,5-dimethylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both chloromethyl and dimethyl groups allows for versatile modifications and applications in various fields .
Propiedades
Fórmula molecular |
C8H10ClN |
|---|---|
Peso molecular |
155.62 g/mol |
Nombre IUPAC |
2-(chloromethyl)-4,5-dimethylpyridine |
InChI |
InChI=1S/C8H10ClN/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,4H2,1-2H3 |
Clave InChI |
MLEVKKRVHQOTHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione](/img/structure/B14033433.png)
![4-(6-Bromoimidazo[1,2-a]pyridin-3-yl)pyrimidin-2-amine hydrochloride](/img/structure/B14033435.png)
![(S)-(2-Chlorophenyl)-6,7-dihydro-thieno[3,2-C]pyridine-5(4H)-acetic acid hcl](/img/structure/B14033447.png)
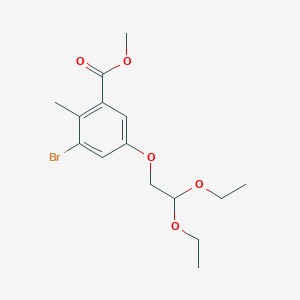
![N-Benzyl-octahydrocyclopenta[C]pyrrol-5-amine dihydrochloride](/img/structure/B14033456.png)
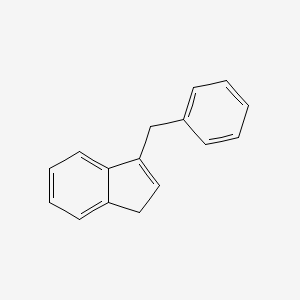
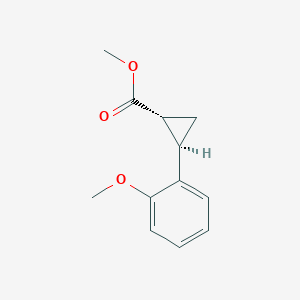

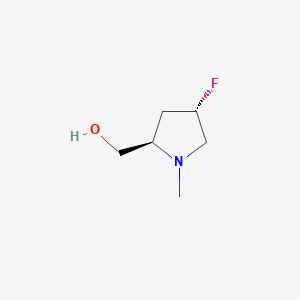

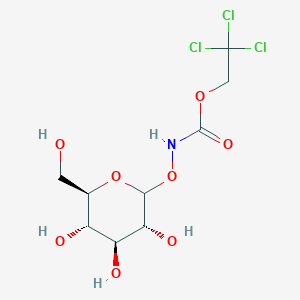
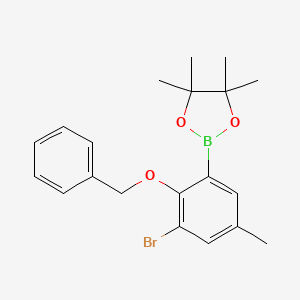
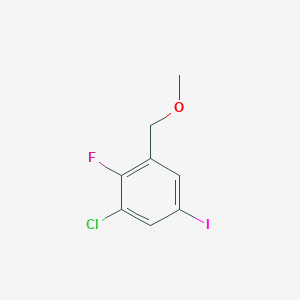
![Sulfuric acid mono-[2-(2-phenylaminoethanesulfonyl)ethyl] ester](/img/structure/B14033499.png)
